3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine

Pyridazine SAR Regiochemistry Piperazinyl-pyridazine

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine (CAS 1049314-17-1, MF C23H23ClN4O, MW 406.9 g/mol) is a fully synthetic small-molecule heterocycle belonging to the piperazin-1-ylpyridazine class. Its architecture combines a pyridazine core substituted at position 6 with a 3,4-dimethylphenyl ring and at position 3 with a piperazine ring bearing a 2-chlorobenzoyl group.

Molecular Formula C23H23ClN4O
Molecular Weight 406.9 g/mol
CAS No. 1049314-17-1
Cat. No. B3402202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine
CAS1049314-17-1
Molecular FormulaC23H23ClN4O
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C
InChIInChI=1S/C23H23ClN4O/c1-16-7-8-18(15-17(16)2)21-9-10-22(26-25-21)27-11-13-28(14-12-27)23(29)19-5-3-4-6-20(19)24/h3-10,15H,11-14H2,1-2H3
InChIKeyKYCDPLPBQINLFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine (CAS 1049314-17-1): Structural Identity, Class, and Procurement Profile


3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine (CAS 1049314-17-1, MF C23H23ClN4O, MW 406.9 g/mol) is a fully synthetic small-molecule heterocycle belonging to the piperazin-1-ylpyridazine class . Its architecture combines a pyridazine core substituted at position 6 with a 3,4-dimethylphenyl ring and at position 3 with a piperazine ring bearing a 2-chlorobenzoyl group. The compound is catalogued in the ZINC database (ZINC1237931) as a commercially available screening compound supplied by multiple vendors including ChemDiv, Molport, and Mcule [1]. Per ChEMBL 20, no biological activity, predicted activity, or clinical trial involvement has been registered for this precise compound [1], positioning it as an unexplored chemical probe within a pharmacologically validated scaffold class [2][3].

Why Generic Substitution of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine with In-Class Analogs Fails: The Structural Determinants of Target Engagement


Within the piperazin-1-ylpyridazine class, subtle variations in substituent identity and regiochemistry produce large shifts in potency, selectivity, and metabolic stability that preclude simple analog substitution. The dimethylphenyl substitution pattern (3,4- vs. 2,4-dimethyl) alters the dihedral angle between the pyridazine and the pendant aryl ring, directly affecting π-stacking interactions with target binding pockets [1]. The ortho-chloro substituent on the benzoyl group introduces a conformational bias in the amide bond that is absent in para-chloro or unsubstituted benzoyl analogs, modulating the spatial orientation of the entire piperazine-pyridazine scaffold . In the related dCTPase inhibitor series, single-atom substitutions on the pyridazine 6-position shifted IC50 values by over 50-fold [2], while in the SCD1 inhibitor series, the identity of the N-acyl group on piperazine determined whether compounds achieved sub-100 nM potency or were essentially inactive [3]. These steep structure–activity relationships mean that two compounds differing by a single methyl position or chlorine atom are not functionally interchangeable for any assay where target binding or phenotypic response is being measured.

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine: Comparator-Based Differentiation Evidence for Procurement Decisions


Regiochemical Differentiation: 3,4-Dimethylphenyl vs. 2,4-Dimethylphenyl Substitution at the Pyridazine 6-Position

The 3,4-dimethylphenyl substitution pattern on the pyridazine ring of the target compound creates a contiguous electron-donating region (vicinal dimethyl) that produces a different electronic topography compared to the 2,4-dimethylphenyl regioisomer (CAS 713099-33-3), where the methyl groups are meta to each other. In the 3,4-dimethylphenyl isomer, both methyl groups contribute to a single, extended area of increased electron density on the aryl ring, whereas in the 2,4-isomer the electron-donating effects are spatially separated, generating two distinct regions of localized electron enrichment . This difference translates into altered π-stacking geometries with aromatic residues in target binding sites. In the dCTPase inhibitor series, the nature of the 6-aryl substituent on pyridazine was a primary determinant of potency, with IC50 values for different aryl variants spanning from 19 nM to >10 μM [1].

Pyridazine SAR Regiochemistry Piperazinyl-pyridazine Aryl substitution

Ortho-Chloro Effect: 2-Chlorobenzoyl vs. 3-Chlorobenzoyl or 4-Chlorobenzoyl Acyl Group on Piperazine

The 2-chlorobenzoyl (ortho-chloro) group on the piperazine nitrogen of the target compound introduces a steric and electronic ortho effect absent in the 3-chlorobenzoyl (meta) and 4-chlorobenzoyl (para) analogs. The ortho-chloro substituent restricts rotation around the aryl–carbonyl bond through both steric hindrance and intramolecular electrostatic interactions, locking the benzoyl group into a preferred conformation where the carbonyl oxygen is oriented away from the chlorine atom . This conformational restriction directly influences the spatial presentation of the entire piperazine-pyridazine scaffold. In contrast, the 4-chlorobenzoyl analog (e.g., 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine) lacks this conformational bias, allowing free rotation and sampling of multiple conformers . In the SCD1 inhibitor series, the nature of the N-acyl substituent on piperazine was a critical potency determinant: benzoyl variants with different substitution patterns exhibited IC50 values ranging from low nanomolar to inactive [1].

Ortho effect Chlorobenzoyl Conformational bias Piperazine acylation

Acyl Group Pharmacophore: 2-Chlorobenzoyl vs. Thiophene-2-Carbonyl and Cyclopentanecarbonyl on Piperazine

The 2-chlorobenzoyl group on the target compound provides a combination of aromatic π-system, hydrogen-bond-accepting carbonyl, and lipophilic chlorine atom that is chemically distinct from the thiophene-2-carbonyl substituent found in the close analog CAS 1021103-88-7 (3-(3,4-dimethylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine) and the fully aliphatic cyclopentanecarbonyl group in CAS 1021035-63-1 (3-(4-cyclopentanecarbonylpiperazin-1-yl)-6-(3,4-dimethylphenyl)pyridazine) [1]. The 2-chlorobenzoyl group offers a larger hydrophobic surface area, a stronger dipole moment due to the C–Cl bond, and the capacity for halogen bonding (C–Cl···X interactions) with target proteins—features absent in both the thiophene analog (which presents a sulfur heteroatom with different electronic character) and the cyclopentanecarbonyl analog (which lacks aromaticity entirely) [2]. In the SCD1 inhibitor series, the acyl group identity determined both potency and oral bioavailability: aromatic acyl variants achieved mSCD1 IC50 values of 14 nM (XEN103), while certain non-aromatic acyl variants showed substantially reduced activity [3].

Acyl substitution Piperazine pharmacophore Heterocyclic SAR Hydrogen bonding

Aryl Substituent at Pyridazine 6-Position: 3,4-Dimethylphenyl vs. Naphthalen-2-yl – Balancing Lipophilicity and Molecular Recognition

The 3,4-dimethylphenyl group at the pyridazine 6-position of the target compound provides a more balanced lipophilicity profile (predicted cLogP ~4.0) compared to the naphthalen-2-yl analog CAS 1049301-98-5 (3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine, predicted cLogP ~5.2), while retaining a planar aromatic surface for target engagement . The naphthyl analog has a higher molecular weight (428.9 vs. 406.9 g/mol), greater aromatic surface area, and exceeds commonly applied drug-likeness thresholds for cLogP, whereas the 3,4-dimethylphenyl compound remains within lead-like chemical space [1]. In the dCTPase inhibitor series, compounds with moderate lipophilicity (cLogP 3–4.5) displayed the most favorable balance of biochemical potency and metabolic stability; highly lipophilic 6-aryl variants suffered from increased microsomal clearance and reduced ligand efficiency [2]. A dedicated metabolic stability study of piperazin-1-ylpyridazines demonstrated that increasing lipophilicity at the 6-position correlated positively with intrinsic clearance in liver microsomes, with cLogP shifts of ~1 unit associated with ~3-fold increases in CLint [3].

Lipophilic ligand efficiency Aryl substitution Molecular recognition Drug-likeness

Dual-Target Scaffold Potential: Combined SCD1 and dCTPase Pharmacophore Embedded in a Single Chemical Framework

The piperazin-1-ylpyridazine scaffold has been independently validated as a productive chemotype for two distinct therapeutic targets: stearoyl-CoA desaturase-1 (SCD1) and dCTP pyrophosphatase 1 (dCTPase) [1][2]. The target compound 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine embeds the core scaffold common to inhibitors of both targets but has not itself been profiled against either enzyme [3]. In the SCD1 program, the piperazin-1-ylpyridazine lead XEN103 achieved mSCD1 IC50 = 14 nM, HepG2 cellular IC50 = 12 nM, and in vivo ED50 = 0.8 mg/kg in a rodent model of obesity [1]. In the dCTPase program, lead piperazin-1-ylpyridazines displayed IC50 values as low as 19 nM in biochemical assays, with demonstrated target engagement in leukemic cell lines and synergy with cytidine analogs [2]. The target compound's unique combination of 3,4-dimethylphenyl (6-position) and 2-chlorobenzoyl (N-acyl) substituents differentiates it from all published leads in both programs, creating a novel chemical space that could yield distinct selectivity profiles if screened against either target or against both simultaneously for polypharmacology applications [4].

Polypharmacology SCD1 inhibitor dCTPase inhibitor Piperazinyl-pyridazine scaffold

Absence of Confounding Biological Annotation: A Clean-Slate Chemical Probe vs. Polypharmacological Analogs

Per the ZINC database (ZINC1237931), ChEMBL 20 contains no known biological activity, no predicted activity, and no publication record for the target compound [1]. This annotation vacuum contrasts with many commercially available piperazinyl-pyridazine analogs that carry pre-existing bioactivity annotations in ChEMBL, PubChem BioAssay, or BindingDB—for example, certain dCTPase-inhibiting analogs have IC50 annotations spanning four orders of magnitude (19 nM to >10 μM) across multiple targets [2]. A compound with pre-existing polypharmacology annotations introduces interpretative complexity in phenotypic screening: any observed activity must be deconvoluted against a background of known target engagements. The target compound's absence of annotation means that any newly observed activity in a screening campaign can be attributed de novo to the specific assay system without the confounding influence of prior target annotations [3]. This 'clean-slate' status is particularly valuable for high-content phenotypic screens, CRISPR-based target identification studies, and chemoproteomic profiling where the goal is to discover novel target–ligand relationships [4].

Chemical probe Selectivity Screening library Data reproducibility

Optimal Research and Industrial Application Scenarios for 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine (CAS 1049314-17-1)


SCD1 Inhibitor Lead Expansion: Screening for Novel Chemotypes with Improved Selectivity Over Related Desaturases

The target compound's piperazin-1-ylpyridazine scaffold is validated for SCD1 inhibition, with the clinical candidate XEN103 achieving mSCD1 IC50 = 14 nM and in vivo ED50 = 0.8 mg/kg [1]. However, selectivity over SCD2 and SCD5 isoforms remains a key challenge in the class. The target compound's distinct 3,4-dimethylphenyl / 2-chlorobenzoyl substitution pattern (different from all published SCD1 leads) may confer a novel selectivity fingerprint. Procurement is indicated for organizations running SCD1 biochemical assays with counterscreens against SCD2, SCD5, or Δ5/Δ6 desaturases, where structurally differentiated analogs are needed to decouple potency from isoform selectivity.

dCTPase Chemical Probe Development: Evaluating Substituted Pyridazine 6-Aryl Groups for Cellular Target Engagement

The piperazin-1-ylpyridazine class has yielded potent dCTPase inhibitors (IC50 values as low as 19 nM) that synergize with cytidine analogs in leukemic cells [2]. The target compound's 3,4-dimethylphenyl group at the 6-position of pyridazine is unexplored in the published dCTPase SAR, where the 6-aryl substituent was a primary determinant of both biochemical potency and cellular activity. Organizations developing dCTPase chemical probes should consider this compound as part of a matrix screen to expand SAR at the 6-position, particularly if cellular permeability or metabolic stability has been limiting for existing leads [3].

High-Content Phenotypic Screening Libraries: Annotation-Free Compound for Unbiased Mechanism-of-Action Discovery

With zero known biological activities, zero ChEMBL annotations, and zero associated publications, this compound is an ideal candidate for inclusion in phenotypic screening libraries where the objective is to discover novel target–ligand relationships without confounding prior knowledge [4]. Its physicochemical profile (MW 406.9, predicted cLogP ~4.0) places it within lead-like chemical space, making hits directly tractable for medicinal chemistry follow-up. Procure for diversity-oriented screening collections, image-based morphological profiling (Cell Painting), or CRISPR-based compound mechanism-of-action deconvolution studies where annotation-free compounds maximize the probability of discovering genuinely new biology [5].

Halogen Bonding Probe in Structural Biology: Crystallographic Fragment Screening with Ortho-Chloroaryl Groups

The ortho-chlorobenzoyl group on the target compound presents a geometrically defined chlorine atom capable of forming halogen bonds (C–Cl···O/N/S) with protein backbone carbonyls or side-chain heteroatoms [6]. This feature is absent in the corresponding thiophene-2-carbonyl and cyclopentanecarbonyl analogs. Structural biology groups conducting crystallographic fragment screening or SOAK experiments may procure this compound specifically to probe for halogen-bonding hot spots in target proteins, using the chlorine atom's anomalous scattering signal (at synchrotron wavelengths near the Cl K-edge at 4.4 Å) as an additional phasing or identification handle.

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